molecular formula C10H12Br2O B034482 1-Bromo-2-(4-bromobutoxy)benzene CAS No. 105212-11-1

1-Bromo-2-(4-bromobutoxy)benzene

Cat. No.: B034482
CAS No.: 105212-11-1
M. Wt: 308.01 g/mol
InChI Key: DTQMNVGKPXPAFP-UHFFFAOYSA-N
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Description

1-Bromo-2-(4-bromobutoxy)benzene ( 105212-11-1) is a high-purity brominated aromatic ether of significant interest in synthetic organic chemistry. With the molecular formula C₁₀H₁₂Br₂O and a molecular weight of 308.01 g/mol, this compound serves as a versatile and critical building block for constructing complex molecules . Its structure, featuring both a bromine substituent on the benzene ring and a reactive 4-bromobutoxy chain, allows for sequential and selective functionalization. Researchers primarily utilize this compound in nucleophilic substitution reactions, where the bromobutoxy side chain can be readily displaced by various nucleophiles such as amines, alkoxides, and thiols to generate novel ethers or amine-linked derivatives . This reactivity makes it an invaluable intermediate in the preparation of advanced pharmaceutical candidates, agrochemicals, and specialty materials like liquid crystals . As a key synthetic precursor, this compound enables the introduction of the 2-phenoxybutyl moiety into complex molecular architectures. Its application extends to cross-coupling reactions, where the aromatic bromine can participate in metal-catalyzed transformations, further expanding its utility in drug discovery and materials science research. Safety Information: This compound is for research purposes only and is not intended for diagnostic or therapeutic uses. Please consult the safety data sheet (SDS) for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-(4-bromobutoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2O/c11-7-3-4-8-13-10-6-2-1-5-9(10)12/h1-2,5-6H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQMNVGKPXPAFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCCBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370580
Record name 1-bromo-2-(4-bromobutoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105212-11-1
Record name 1-bromo-2-(4-bromobutoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Multi Step Synthesis Pathways and Intermediate Derivatization

Green Chemistry Principles in the Synthesis of Brominated Aryl Ethers

The synthesis of brominated aryl ethers, including the target compound 1-Bromo-2-(4-bromobutoxy)benzene, has traditionally relied on methods that often involve harsh reaction conditions and the generation of significant waste. However, the increasing emphasis on sustainable chemical manufacturing has spurred the development of greener synthetic strategies. These approaches aim to reduce the environmental impact by adhering to the principles of green chemistry, which include the use of less hazardous chemicals, safer solvents, and energy-efficient processes.

Modern adaptations of the Williamson ether synthesis often employ phase-transfer catalysis (PTC), which can enhance reaction rates and allow for the use of milder, more environmentally benign conditions. byjus.com Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, facilitate the transfer of the phenoxide anion from an aqueous or solid phase to the organic phase containing the alkyl halide, thereby accelerating the reaction. researchgate.net This can eliminate the need for anhydrous solvents and strong, hazardous bases like sodium hydride.

Furthermore, research has explored solvent-free conditions for the Williamson synthesis, particularly for the etherification of phenols. researchgate.net These methods can significantly reduce waste and simplify product purification. When solvents are necessary, the trend is towards greener alternatives to traditional volatile organic compounds (VOCs). While common solvents for this reaction include acetonitrile (B52724) and N,N-dimethylformamide (DMF), efforts are being made to replace them with more sustainable options. byjus.com

Catalytic approaches are also at the forefront of greening the synthesis of aryl ethers. Copper-catalyzed cross-coupling reactions, for instance, offer an alternative to the traditional Williamson synthesis. nsf.gov Additionally, advancements in catalyst design have led to the development of recyclable catalysts, which can be recovered and reused over multiple reaction cycles, thereby reducing waste and cost. nih.govnih.gov While much of the research on recyclable catalysts has focused on palladium-catalyzed reactions for C-C and C-N bond formation, the principles are applicable to the development of sustainable catalysts for C-O bond formation as well. nsf.govnih.gov

The development of one-pot syntheses, where sequential reactions are carried out in the same reactor, also contributes to the greening of chemical processes by reducing the need for intermediate purification steps, which in turn minimizes solvent use and waste generation. nih.gov For the synthesis of brominated aryl ethers, a one-pot approach could involve the in-situ generation of the phenoxide followed by etherification.

The following table summarizes various synthetic approaches for aryl ethers, highlighting the green chemistry principles employed:

Synthetic ApproachCatalyst/ReagentSolventGreen Chemistry Principle(s)
Williamson Ether Synthesis Potassium CarbonateN,N-dimethylformamideUse of a weaker base.
Phase-Transfer Catalysis Tetrabutylammonium bisulfateDichloromethane/WaterUse of a catalyst, milder conditions, potential for aqueous media. byjus.com
Solvent-Free Williamson Synthesis Solid base (e.g., K2CO3)NoneElimination of solvent, reduced waste. researchgate.net
Catalytic Williamson Ether Synthesis Alkali metal benzoate/phenolate (B1203915)None (high temperature)Use of weak alkylating agents, water as the only byproduct. researchgate.net
Copper-Catalyzed Synthesis Cu2O/ligandWaterUse of a less toxic metal catalyst, use of water as a solvent. masterorganicchemistry.com

These methodologies demonstrate a clear trend towards more sustainable practices in the synthesis of brominated aryl ethers. The ideal green synthesis of this compound would likely involve a catalytic, solvent-minimized or solvent-free process that utilizes readily available and less hazardous starting materials, while maximizing atom economy and minimizing waste.

A plausible green synthetic route for this compound would be the reaction of 2-bromophenol with 1,4-dibromobutane. To make this reaction greener, one could employ a solid base like potassium carbonate, which is less hazardous than alternatives like sodium hydride, and a phase-transfer catalyst to facilitate the reaction under milder conditions. The choice of solvent would be critical, with a move away from traditional polar aprotic solvents towards more benign alternatives or even solvent-free conditions if feasible.

For instance, a procedure analogous to the synthesis of 1-(4-bromobutoxy)-4-nitrobenzene (B1607847) involves the reaction of 4-nitrophenol (B140041) with 1,4-dibromobutane in the presence of potassium carbonate in DMF at room temperature, affording a high yield. chemicalbook.com Adapting this to 2-bromophenol would provide a straightforward method for the synthesis of the target compound. Further greening of this process could involve replacing DMF with a more sustainable solvent.

Reactivity of Aromatic Bromine Atom in Cross-Coupling Reactions

The bromine atom attached to the benzene (B151609) ring is amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds.

Suzuki-Miyaura Cross-Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org This reaction is widely used due to its mild conditions, low toxicity of reagents, and broad functional group tolerance. nih.govnih.gov The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

For aryl bromides like this compound, the Suzuki-Miyaura reaction provides a pathway to introduce new aryl or other organic fragments at the aromatic position. The reaction's success and efficiency can be influenced by the choice of ligands, bases, and solvents. clockss.org For instance, biarylphosphine ligands have been shown to be effective in the Suzuki-Miyaura coupling of aryl bromides. clockss.org The presence of an ether linkage and an additional bromine atom on the side chain of this compound adds complexity, but the general principles of the Suzuki-Miyaura reaction still apply.

Table 1: Key Aspects of Suzuki-Miyaura Cross-Coupling

FeatureDescription
Reactants Aryl or vinyl halide, Organoboron compound (e.g., boronic acid or ester)
Catalyst Palladium complex (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
Base Required to activate the organoboron compound (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
Mechanism 1. Oxidative Addition, 2. Transmetalation, 3. Reductive Elimination
Advantages Mild conditions, high functional group tolerance, low toxicity

Negishi and Kumada Cross-Coupling Reactions with Aryl Bromides

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. organic-chemistry.org The Negishi coupling is known for its high reactivity and broad scope, tolerating a wide array of functional groups. organic-chemistry.org Organozinc reagents are generally less reactive than their Grignard or organolithium counterparts, which can be advantageous in preventing unwanted side reactions.

Kumada Coupling: As the first transition-metal-catalyzed cross-coupling reaction to be discovered, the Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organohalide, with a nickel or palladium catalyst. organic-chemistry.org While economically advantageous due to the low cost of Grignard reagents, its application can be limited by the high reactivity of the Grignard reagent, which may not be compatible with certain functional groups. organic-chemistry.org

Both reactions proceed through a catalytic cycle similar to the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination. For a substrate like this compound, these methods could be employed to introduce alkyl, aryl, or vinyl groups at the aromatic position. The choice between Negishi and Kumada coupling would depend on the desired functional group tolerance and the nature of the coupling partner.

Table 2: Comparison of Negishi and Kumada Coupling

FeatureNegishi CouplingKumada Coupling
Organometallic Reagent OrganozincOrganomagnesium (Grignard)
Catalyst Nickel or PalladiumNickel or Palladium
Key Advantage High functional group toleranceLow cost of reagents
Limitation Preparation of organozinc reagentHigh reactivity of Grignard reagent

Stille and Hiyama Cross-Coupling Reactions

Stille Coupling: The Stille reaction couples an organotin compound with an organohalide, catalyzed by palladium. libretexts.org A key advantage of the Stille coupling is the stability and ease of handling of organotin reagents, which are generally tolerant of a wide range of functional groups. However, the toxicity of tin compounds is a significant drawback. libretexts.org

Hiyama Coupling: This coupling reaction utilizes an organosilane as the coupling partner with an organohalide, catalyzed by palladium. organic-chemistry.org A crucial aspect of the Hiyama coupling is the need for an activator, such as a fluoride (B91410) source (e.g., TBAF) or a base, to enhance the nucleophilicity of the organosilane. organic-chemistry.org Organosilanes are appealing due to their low toxicity and stability. organic-chemistry.org Recent advancements have led to fluoride-free Hiyama couplings, further increasing their utility. organic-chemistry.org

For this compound, both the Stille and Hiyama couplings offer alternative strategies for functionalizing the aromatic ring, each with its own set of advantages and considerations regarding reagent toxicity and reaction conditions.

Reactivity of Aliphatic Bromine Atom in Nucleophilic Substitution and Cyclization Reactions

The bromine atom on the butoxy chain is susceptible to nucleophilic attack, leading to either intramolecular cyclization or substitution by external nucleophiles.

Intramolecular SN2 Reactions and Cyclization Pathways

The presence of the ether oxygen atom in proximity to the bromobutyl chain allows for the possibility of an intramolecular SN2 reaction. In this process, the oxygen atom acts as an internal nucleophile, attacking the carbon atom bearing the bromine. This leads to the displacement of the bromide ion and the formation of a cyclic ether. Specifically for this compound, this intramolecular cyclization would result in the formation of a six-membered ring, leading to a chromane (B1220400) derivative. The facility of this reaction is influenced by factors such as the length of the alkyl chain, the nature of the solvent, and the presence of a base to potentially deprotonate any acidic protons and enhance the nucleophilicity of the oxygen.

External Nucleophilic Substitution Reactions with Various Nucleophiles

The aliphatic bromine atom can also be displaced by a variety of external nucleophiles in a standard SN2 reaction. libretexts.orgyoutube.comlibretexts.org The success of these reactions depends on the strength and nature of the nucleophile. bohrium.comphiladelphia.edu.jo

Table 3: Examples of External Nucleophilic Substitution Reactions

NucleophileProduct Type
Amines (R-NH₂)Substituted amines
Thiolates (R-S⁻)Thioethers
Azides (N₃⁻)Alkyl azides
Cyanides (CN⁻)Nitriles
Carboxylates (R-COO⁻)Esters

These reactions provide a versatile route to introduce a wide range of functional groups at the end of the butoxy chain, making this compound a useful bifunctional building block in organic synthesis. The chemoselectivity between the aromatic and aliphatic bromine atoms under different reaction conditions is a key consideration in synthetic planning.

Grignard Reagent Formation and Subsequent Transformations

The formation of a Grignard reagent from an organic halide is a fundamental transformation in organic synthesis, creating a potent carbon-centered nucleophile. adichemistry.commnstate.edu The general reaction involves the insertion of magnesium metal into a carbon-halogen bond, typically in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), under anhydrous conditions. adichemistry.com For dihalogenated compounds such as this compound, the selective formation of a Grignard reagent at one of the C-Br bonds is a key challenge.

The reactivity of a carbon-halogen bond towards magnesium is influenced by several factors, including bond strength and the nature of the carbon atom (aryl, alkyl, etc.). Generally, the order of reactivity for halides is I > Br > Cl > F. adichemistry.com In the case of this compound, the aryl C-Br bond and the alkyl C-Br bond exhibit different reactivities. The aryl C-Br bond is typically less reactive than the primary alkyl C-Br bond in Grignard formation due to the higher bond dissociation energy of the sp²-hybridized carbon-bromine bond compared to the sp³-hybridized carbon-bromine bond.

Consequently, the reaction of this compound with magnesium metal would be expected to preferentially form the Grignard reagent at the aliphatic butoxy chain, yielding 4-(2-bromophenoxy)butylmagnesium bromide.

Reaction of this compound with magnesium

Figure 1. Preferential formation of the Grignard reagent at the aliphatic C-Br bond.

However, controlling the reaction to achieve high selectivity can be challenging. Side reactions, such as the formation of a di-Grignard reagent or Wurtz-type coupling products, can occur. The choice of solvent and reaction conditions, such as temperature and the rate of addition of the dihalide, are crucial for maximizing the yield of the desired mono-Grignard reagent.

Once formed, this Grignard reagent can participate in a variety of subsequent transformations. A common application is the reaction with carbonyl compounds to form alcohols. For instance, reaction with an aldehyde would yield a secondary alcohol, while reaction with a ketone would produce a tertiary alcohol. wisc.edu A particularly useful reaction is the carbonation of the Grignard reagent by reacting it with solid carbon dioxide (dry ice), which, after acidic workup, yields a carboxylic acid. youtube.com

Subsequent reactions of the Grignard reagent

Figure 2. Examples of subsequent transformations of the Grignard reagent derived from this compound.

These transformations highlight the synthetic utility of the Grignard reagent derived from this compound, providing a pathway to introduce a variety of functional groups at the terminus of the butoxy chain while leaving the aryl bromide intact for potential further functionalization.

Chemoselective Transformations of Dibrominated Ethers

The presence of two distinct bromine atoms in this compound allows for chemoselective transformations, where one C-Br bond reacts preferentially over the other. This selectivity is primarily dictated by the different chemical environments of the aryl and alkyl C-Br bonds.

As discussed in the context of Grignard reagent formation, the primary alkyl C-Br bond is generally more susceptible to nucleophilic substitution and organometallic reactions compared to the more inert aryl C-Br bond. This difference in reactivity can be exploited in various synthetic strategies. For instance, in nucleophilic substitution reactions, a wide range of nucleophiles can displace the bromide on the butoxy chain without affecting the aryl bromide.

Conversely, transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations, typically show a higher reactivity towards aryl halides. Under carefully controlled conditions, it is possible to selectively functionalize the aryl C-Br bond while leaving the alkyl C-Br bond untouched. The choice of catalyst, ligands, and reaction conditions is critical to achieving high chemoselectivity.

The following table summarizes the expected reactivity of the two C-Br bonds in this compound towards different classes of reactions:

Reaction TypeMore Reactive SiteLess Reactive SiteRationale
Nucleophilic Substitution (SN2)Alkyl C-BrAryl C-BrAryl halides are unreactive towards SN2 reactions.
Grignard FormationAlkyl C-BrAryl C-BrLower bond dissociation energy of the alkyl C-Br bond.
Palladium-Catalyzed Cross-CouplingAryl C-BrAlkyl C-BrOxidative addition to the aryl C-Br bond is generally more favorable.

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.

While the synthesis of aryl ethers often proceeds through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions, radical pathways can also be involved. organic-chemistry.org For instance, the SRN1 (substitution, radical-nucleophilic, unimolecular) mechanism can lead to the formation of aryl ethers. This pathway involves the formation of a radical anion, which then fragments to an aryl radical and a halide ion. The aryl radical can then react with a nucleophile to form a new radical anion, which propagates the chain reaction.

In the context of reactions involving this compound, radical pathways could be initiated under specific conditions, such as photochemical irradiation or the presence of radical initiators. Mechanistic studies, including radical trapping experiments, can help elucidate whether a reaction proceeds through a radical pathway. researchgate.net

The reductive debromination of polybrominated diphenyl ethers (PBDEs) has been studied to understand their environmental fate. nih.gov These studies provide insights into the potential debromination mechanisms of related compounds like this compound. Electron-induced reductive debromination involves the transfer of an electron to the molecule, forming a radical anion. nih.govmdpi.com This radical anion is unstable and can eliminate a bromide ion to form a radical.

Computational studies on tribromodiphenyl ethers have shown that upon electron capture, the C-Br bond elongates, leading to its cleavage. nih.gov The regioselectivity of debromination (i.e., which bromine atom is preferentially removed) is influenced by the position of the bromine on the aromatic ring, with theoretical evaluations suggesting a preference for meta > ortho > para debromination in some systems. nih.govmdpi.com The presence of a solvent can significantly facilitate the reductive debromination process by stabilizing the resulting intermediates. nih.gov While these studies focus on PBDEs, the fundamental principles of electron attachment and subsequent C-Br bond cleavage are applicable to this compound.

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling single-electron transfer (SET) processes under mild conditions. cas.cn This methodology can be applied to a variety of transformations, including ring-opening and addition reactions of ethers.

In a relevant study, a photoredox-catalyzed ring-opening addition reaction between benzyl (B1604629) bromides and cyclic ethers was developed. cas.cnresearchgate.net The proposed mechanism involves a two-step reduction and oxidation process where the benzyl bromide is converted to a carbocation and a bromide ion. The cyclic ether then captures both species to afford the addition product. This type of transformation, while not directly involving this compound, demonstrates the potential of photoredox catalysis to activate C-Br bonds and react with ether functionalities.

Another application of photoredox catalysis is in frontal ring-opening metathesis polymerization (FROMP), where a photoredox initiator is used to activate a catalyst. researchgate.netnih.gov While this is a polymerization reaction, the underlying principle of using light to initiate a chemical transformation could be conceptually applied to induce specific reactions in molecules like this compound.

Advanced Spectroscopic and Structural Elucidation in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. bruker.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR and ¹³C NMR Chemical Shift Analysis in Substituted Ethers

In a hypothetical ¹H NMR spectrum of 1-Bromo-2-(4-bromobutoxy)benzene, one would expect to observe distinct signals for the aromatic protons and the aliphatic protons of the butoxy chain. The protons on the brominated benzene (B151609) ring would typically appear in the downfield region (around 6.8-7.6 ppm) due to the deshielding effect of the aromatic ring currents and the electron-withdrawing bromine atom. Their splitting patterns (e.g., doublets, triplets, or doublet of doublets) would reveal their coupling relationships and substitution pattern on the ring.

The protons of the butoxy chain would resonate further upfield. The methylene (B1212753) group attached to the ether oxygen (O-CH₂) would be the most deshielded of the aliphatic protons, likely appearing around 4.0 ppm. The methylene group attached to the bromine atom (CH₂-Br) would also be downfield, typically around 3.5 ppm. The two central methylene groups of the butyl chain would be expected to appear as complex multiplets in the more shielded region of the spectrum, approximately between 1.8 and 2.2 ppm.

The ¹³C NMR spectrum would complement the ¹H NMR data. The carbon atoms of the benzene ring would show signals in the aromatic region (approx. 110-160 ppm), with the carbon attached to the ether oxygen (C-O) being the most downfield and the carbon bonded to the bromine (C-Br) also showing a distinct chemical shift. The four different carbon atoms of the butoxy chain would be observed in the aliphatic region (approx. 20-70 ppm). The chemical shifts would confirm the presence of the substituted ether and the brominated aliphatic chain. For instance, the carbon of the CH₂-O group would be around 68 ppm, while the carbon of the CH₂-Br group would be significantly more shielded, around 33 ppm.

Two-Dimensional (2D) NMR Techniques for Connectivity Elucidation

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks. For this compound, it would show correlations between adjacent protons on the aromatic ring and, separately, trace the connectivity of the four methylene groups in the butoxy chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would be used to definitively assign each carbon signal to its attached proton(s), for example, linking the ¹H signal at ~4.0 ppm to the ¹³C signal at ~68 ppm for the O-CH₂ group.

X-ray Crystallography for Solid-State Structural Determination

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. nih.govwikipedia.org This technique requires a single crystal of high quality.

Analysis of Molecular Conformation and Torsion Angles in Crystal Lattices

A crystal structure of this compound would provide precise bond lengths, bond angles, and torsion angles. up.ptnih.gov Of particular interest would be the torsion angles defining the conformation of the flexible butoxy chain and the orientation of the butoxy group relative to the plane of the benzene ring. This data would reveal whether the aliphatic chain adopts a more extended (anti) or a folded (gauche) conformation in the crystal lattice.

Investigation of Intermolecular Interactions and Packing Motifs (e.g., C-H···π interactions)

The way molecules pack in a crystal is determined by a variety of weak intermolecular interactions. up.ptnih.gov For this compound, analysis of the crystal packing could reveal halogen bonding (interactions involving the bromine atoms), dipole-dipole interactions, and weak C-H···π interactions, where a hydrogen atom from an aliphatic chain interacts with the electron cloud of a neighboring benzene ring. These interactions govern the physical properties of the solid, such as its melting point and stability.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. The high-resolution mass spectrum (HRMS) would provide the exact mass of the molecule, allowing for the confirmation of its elemental composition (C₁₀H₁₂Br₂O).

The electron ionization (EI) mass spectrum would show a characteristic molecular ion peak ([M]⁺). Due to the presence of two bromine atoms, this peak would appear as a distinctive triplet pattern (approximately 1:2:1 ratio for masses M, M+2, and M+4) because of the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

The fragmentation pattern would likely involve the cleavage of the ether bond and the loss of the bromobutyl chain. Key fragments might include the bromophenoxy cation and the bromobutyl cation. The fragmentation pathways help to confirm the connectivity of the different parts of the molecule.

Applications of 1 Bromo 2 4 Bromobutoxy Benzene As a Versatile Organic Building Block

Precursor in the Synthesis of Advanced Organic Materials

The distinct reactivity of the aryl and alkyl bromide moieties in 1-Bromo-2-(4-bromobutoxy)benzene makes it an ideal starting material for the synthesis of a variety of advanced organic materials with tailored properties for specific applications.

Oligomers and Polymers for Optoelectronic Applications

This compound serves as a valuable monomer in the synthesis of conjugated oligomers and polymers designed for optoelectronic devices. The aryl bromide can participate in cross-coupling reactions, such as Suzuki or Stille couplings, to form the conjugated backbone of the polymer, while the alkyl bromide can be used for subsequent functionalization or to introduce flexible side chains that enhance solubility and processability. These resulting polymers, often poly(arylene ether)s, are investigated for their potential use in electroluminescent devices (LEDs) and as hole-transporting materials in perovskite solar cells. researchgate.netmdpi.comacs.org The tailored electronic properties and good film-forming capabilities of these materials are crucial for the performance of such devices. rsc.orgrsc.orgacs.orgresearchgate.net

Below is a table summarizing the types of optoelectronic applications and the role of polymers derived from precursors like this compound.

Device ApplicationRole of the PolymerKey Polymer Properties
Electroluminescent Devices (LEDs) Emissive layer or charge transport layerHigh photoluminescence quantum yield, good charge carrier mobility, and thermal stability.
Perovskite Solar Cells Hole-transporting material (HTM)Appropriate HOMO energy level for efficient hole extraction, high hole mobility, and good film morphology. nih.govbiointerfaceresearch.com

Functional Materials with Tailored Properties

The ability to selectively modify both the aromatic ring and the alkoxy chain of this compound allows for the creation of functional materials with precisely controlled properties. For instance, post-polymerization modification of the bromo-substituted sites in polymers derived from similar monomers enables the introduction of specific functional groups. This can alter the material's solubility, thermal stability, and surface properties, making them suitable for applications such as gas capture and separation. acs.org

Intermediate in the Construction of Complex Molecular Architectures

The dual reactivity of this compound is instrumental in the construction of complex, multi-component molecular structures, including macrocycles and densely functionalized aromatic systems.

Synthesis of Macrocycles (e.g., Functionalized Crown Ethers)

While direct synthesis of crown ethers from this compound is not explicitly detailed in readily available literature, its structure is highly suggestive of its potential as a precursor for dibenzo-crown ethers. The general synthesis of dibenzo-18-crown-6, for example, involves the reaction of catechol with bis(2-chloroethyl) ether. orgsyn.orgwikipedia.org By analogy, an intramolecular cyclization of a derivative of this compound, or its reaction with a suitable diol, could theoretically lead to the formation of a functionalized dibenzo-crown ether ring system. The butoxy chain provides the necessary length and flexibility for macrocyclization.

Access to Densely Functionalized Aromatic and Heterocyclic Systems

This compound serves as a valuable starting point for the synthesis of complex aromatic and heterocyclic systems. The aryl bromide can undergo various palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. Subsequently, the alkyl bromide can be used to introduce other functionalities or to initiate cyclization reactions. This sequential reactivity is particularly useful in the synthesis of substituted dibenzofurans, which are important structural motifs in many natural products and pharmaceuticals. biointerfaceresearch.comacs.orgrsc.org The synthesis often involves an intramolecular C-O bond formation, where the oxygen of the butoxy group displaces the bromine on the adjacent aromatic ring, a reaction that can be facilitated by a suitable catalyst. nih.gov

Role in the Synthesis of Bioactive Compounds and Pharmaceuticals (General Synthetic Utility)

The structural features of this compound make it a useful intermediate in the synthesis of various bioactive molecules and pharmaceutical precursors. The presence of both an aryl and an alkyl bromide allows for a wide range of chemical transformations, enabling the construction of complex molecular frameworks found in many biologically active compounds. rsc.org

For instance, the benzofuran (B130515) moiety is a common scaffold in many bioactive natural products and synthetic drugs exhibiting a wide range of pharmacological activities, including anticancer and antimicrobial properties. nih.govnih.govrsc.orgnih.govresearchgate.net The synthesis of functionalized benzofurans can be achieved through strategies that could potentially utilize this compound as a starting material, for example, through an intramolecular cyclization reaction. nih.gov

Development of Drug-like Molecules and Natural Product Analogues

The strategic placement of two bromine atoms in this compound provides a powerful tool for medicinal chemists in the development of novel drug-like molecules and analogues of natural products. The differential reactivity of the aryl and alkyl bromides allows for a stepwise introduction of various pharmacophores and structural motifs.

One of the key applications involves using this compound as a scaffold to build molecules with potential biological activity. The brominated aromatic ring can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, to form new carbon-carbon and carbon-heteroatom bonds. This enables the attachment of diverse substituents, including other aromatic rings, heterocyclic systems, and acetylenic groups, which are common features in many pharmaceuticals.

Simultaneously, the bromobutoxy chain offers a handle for nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, including amines, thiols, and alcohols, by reacting with appropriate nucleophiles. This dual reactivity is particularly advantageous for creating libraries of related compounds for structure-activity relationship (SAR) studies, a critical process in drug discovery.

For instance, the synthesis of novel bromophenol derivatives has been a significant area of research. nih.gov While not directly using this compound, the principles of using brominated precursors are analogous. In such studies, brominated phenols are alkylated or otherwise modified to produce compounds that are then tested for their inhibitory effects on enzymes like carbonic anhydrase and acetylcholinesterase, which are targets for diseases such as glaucoma and Alzheimer's disease. nih.gov The synthesis of diaryl methanes from brominated precursors, for example, has yielded potent enzyme inhibitors. nih.gov

The following table outlines the results of a study on novel bromophenol derivatives, demonstrating the potential for creating biologically active molecules from brominated aromatic compounds.

CompoundTarget EnzymeInhibition Constant (Ki)
1-bromo-4,5-dimethoxy-2-(5-methoxy-2-methylbenzyl)benzenehCA I2.53 ± 0.25 nM
Compound 15hCA I9.35 ± 1.88 nM
Compound 21hCA I11.00 ± 3.83 nM
Compound 18hCA I12.49 ± 0.66 nM
Compound 14hCA II1.63 ± 0.11 nM
Compound 15hCA II15.05 ± 1.07 nM
Compound 14AChE6.54 ± 1.03 nM
Compound 21AChE24.86 ± 5.30 nM

Data sourced from a study on the inhibition effects of novel bromophenol derivatives. nih.gov

The synthesis of natural product analogues often involves mimicking the core structures of biologically active compounds found in nature. Many marine organisms, for instance, produce brominated compounds with significant therapeutic potential. The scaffold of this compound can be elaborated to replicate or create novel variations of these natural products.

Derivatization for Specialized Analytical and Spectroscopic Purposes

The reactivity of the bromine atoms in this compound also makes it a valuable reagent for derivatization in analytical chemistry. Derivatization is the process of chemically modifying a compound to produce a new compound which has properties that are better suited for analysis by a particular method.

For example, in chromatography, derivatization can be used to increase the volatility or detectability of an analyte. The alkyl bromide of this compound can react with analytes containing functional groups like hydroxyls, thiols, or amines to form a derivative that is more amenable to separation and detection by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

In spectroscopy, derivatization can be employed to introduce a chromophore or a fluorophore into a molecule, thereby enhancing its response to UV-Vis or fluorescence spectroscopy. The aromatic ring of this compound can be modified through coupling reactions to attach moieties that absorb or emit light at specific wavelengths. This can significantly improve the sensitivity and selectivity of an analytical method.

Furthermore, the presence of the heavy bromine atoms can be useful in mass spectrometry, as they give rise to a characteristic isotopic pattern that can aid in the identification of the derivatized analyte. The specific mass and fragmentation pattern of the 1-bromo-2-(4-bromobutoxy)phenyl group can serve as a signature tag.

The following table provides an overview of how derivatization can be applied for different analytical techniques.

Analytical TechniquePurpose of DerivatizationPotential Reaction Site on this compound
Gas Chromatography (GC)Increase volatility and/or improve separationAlkyl bromide (reaction with analyte's functional groups)
High-Performance Liquid Chromatography (HPLC)Enhance detectability (e.g., by adding a UV-active or fluorescent tag)Aryl bromide (e.g., Suzuki coupling to introduce a chromophore)
UV-Vis SpectroscopyIntroduce a chromophore to a non-absorbing analyteAryl bromide (coupling reactions)
Fluorescence SpectroscopyIntroduce a fluorophore for high-sensitivity detectionAryl bromide (coupling reactions)
Mass Spectrometry (MS)Introduce a heavy atom tag for easier identificationBoth aryl and alkyl bromides

While specific examples of derivatization using this compound for analytical purposes are not extensively documented in readily available literature, the principles are well-established in analytical chemistry. mdpi-res.com The dual reactivity of this compound offers a flexible platform for designing custom derivatizing agents for a wide array of analytical challenges.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity in Transformations

The primary challenge and opportunity in the chemistry of 1-Bromo-2-(4-bromobutoxy)benzene lies in the selective functionalization of its two different C-Br bonds. The aryl C(sp²)–Br bond is typically less reactive than the alkyl C(sp³)–Br bond in nucleophilic substitution but is amenable to oxidative addition with transition metal catalysts. Future research is focused on developing catalytic systems that can exploit this difference for controlled, stepwise transformations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, are powerful tools for forming new carbon-carbon bonds at the aryl bromide position. nih.govyoutube.com A significant research avenue is the design of specialized ligands for the palladium catalyst that can fine-tune its activity. For instance, bulky trialkylphosphine ligands have proven effective in facilitating cross-couplings under mild conditions, even with deactivated aryl bromides. nih.gov Advanced ligand design could lead to catalysts that exhibit reversed selectivity, allowing for reactions at a typically less reactive site while leaving a more reactive one untouched. nih.gov

Another promising area is the exploration of alternative metal catalysts, such as nickel. Nickel catalysts are known to have different reactivity profiles compared to palladium and are particularly effective in activating C-O bonds, which could be relevant for transformations involving the ether linkage. youtube.comacs.org The development of dual-catalytic or multi-catalytic systems that can orchestrate a sequence of reactions at both bromine sites without intermediate purification steps represents a major frontier. Such systems could enable the rapid construction of complex molecules from this relatively simple building block. organic-chemistry.org

Table 1: Comparison of Potential Catalytic Systems for Selective Functionalization

Catalytic ApproachTarget BondPotential TransformationKey Research Focus
Palladium/Trialkylphosphine CatalysisAryl C-BrSuzuki, Heck, Sonogashira Cross-CouplingEnhancing selectivity for the aryl bromide; enabling room-temperature reactions. nih.gov
Nickel/N-Heterocyclic Carbene (NHC) CatalysisAryl C-Br / Ether C-OCross-coupling, C-O bond activationExploring alternative reactivity; coupling with a wider range of nucleophiles. youtube.comacs.org
Photocatalysis (e.g., with Pd-TiO₂)Aryl C-Br / Alkyl C-BrReductive debromination, radical couplingUsing light to drive selective bond cleavage and formation under mild conditions. nih.gov
Phase-Transfer CatalysisAlkyl C-BrNucleophilic Substitution (Sₙ2)Enabling reactions with aqueous-soluble nucleophiles; reducing organic solvent use. ijirset.comwikipedia.org

Exploration of Green Chemistry Principles in the Synthesis and Derivatization of Brominated Ethers

Future research will increasingly prioritize the environmental impact of synthesizing and using this compound. Green chemistry principles are being explored to reduce waste, minimize energy consumption, and use less hazardous materials.

The primary synthetic route to this compound is a variation of the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com Traditional methods often rely on polar aprotic solvents and strong bases. A key area of research is the use of Phase-Transfer Catalysis (PTC) . ijirset.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can transport a water-soluble nucleophile (like a phenoxide) into an organic phase to react with the alkyl halide, or vice-versa. wikipedia.orgacsgcipr.orgslideshare.net This approach can significantly reduce or eliminate the need for hazardous organic solvents, allowing reactions to proceed in water, and often leads to faster reactions with fewer byproducts. ijirset.com

Another green strategy involves photocatalysis . The use of semiconductor photocatalysts, such as palladium-loaded titanium dioxide (Pd-TiO₂), can facilitate the debromination of brominated aromatic compounds using visible light as the energy source. nih.govacs.orghkbu.edu.hk This method offers a pathway for clean, light-driven derivatization. Research into novel heterogeneous photocatalysts, like microporous organic polymers (MOPs), is also promising, as these catalysts can be easily recovered and reused. acs.org Furthermore, applying micellar catalysis, where reactions occur in nano-sized surfactant aggregates in water, could drastically reduce the required amount of precious metal catalysts like palladium to parts-per-million (ppm) levels, enhancing both the sustainability and cost-effectiveness of transformations. youtube.com

Advanced Computational Modeling for Predictive Chemical Design and Reactivity

Computational chemistry is becoming an indispensable tool for accelerating research and development, and its application to this compound is a burgeoning field. Advanced modeling can predict the molecule's properties and reactivity, guiding experimental work and reducing trial-and-error.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to elucidate complex reaction mechanisms. acs.org For this molecule, DFT can be used to model the step-by-step pathway of catalytic cross-coupling reactions. acs.orgnih.gov By calculating the energy of intermediates and transition states, researchers can understand why a particular catalyst is selective for the aryl-Br bond over the alkyl-Br bond, or vice versa. acs.org DFT studies on related polybrominated diphenyl ethers have already shown that the electronic properties are highly dependent on the specific pattern of bromination, information that is crucial for designing derivatives with desired electronic or toxicological profiles. nih.gov

Beyond mechanistic studies, machine learning (ML) is emerging as a transformative tool. mit.edu ML models can be trained on large datasets of known chemical reactions to predict the outcome of new, unseen reactions. nih.govarxiv.orgresearchgate.net For this compound, an ML model could predict the major product when the molecule is subjected to a variety of reagents and conditions. Furthermore, hybrid models that combine the mechanistic rigor of DFT with the pattern-recognition power of ML are being developed to predict reaction activation energies with high accuracy, which is essential for forecasting reaction rates and selectivity. chemrxiv.org These predictive tools will enable a more rational design of synthetic routes and catalysts.

Table 2: Application of Computational Tools in this compound Research

Computational ToolApplication AreaPredicted OutcomeResearch Goal
Density Functional Theory (DFT)CatalysisReaction energy barriers, intermediate structuresElucidate reaction mechanisms; understand catalyst selectivity. acs.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR)Materials/ToxicologyElectronic properties, toxicityPredict properties of new derivatives based on structure. nih.gov
Machine Learning (ML)Synthesis PlanningMajor reaction products, retrosynthetic pathwaysAccelerate discovery of new reactions and synthetic routes. mit.edunih.gov
Hybrid DFT/ML ModelsReaction KineticsActivation energies, reaction ratesAchieve high-accuracy prediction of reaction outcomes and speed. chemrxiv.org

Integration of this compound Derivatives in Supramolecular Chemistry and Nanomaterials Research

The bifunctional nature of this compound makes it an attractive building block for constructing larger, highly organized molecular systems. Future research will explore its use as a key component in supramolecular assemblies and advanced nanomaterials.

One of the most promising applications is in the synthesis of Metal-Organic Frameworks (MOFs) . MOFs are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules. rsc.orgyoutube.com To be used as a linker, the bromine atoms on this compound would first be converted into coordinating groups, such as carboxylic acids. The specific geometry and length of the resulting linker would dictate the structure and pore size of the final MOF, potentially leading to materials tailored for gas storage, separation, or catalysis. rsc.orgconsensus.appnih.gov

The molecule also serves as a scaffold for creating components for supramolecular self-assembly . By selectively modifying the two bromine atoms, researchers can create amphiphilic molecules—molecules with distinct hydrophobic and hydrophilic parts. Such molecules can spontaneously self-assemble in solution to form well-defined nanostructures like micelles, vesicles, or fibers. rsc.org The rigid aromatic core and the flexible ether chain provide the necessary components for this behavior.

Finally, derivatives of this compound are ideal candidates for the functionalization of nanomaterials , such as gold nanoparticles or carbon nanotubes. The molecule can act as a versatile tether. For instance, the aryl bromide could undergo a reaction to anchor the molecule to a surface, leaving the more reactive alkyl bromide exposed and available for further chemical modification, allowing for the attachment of sensors, drugs, or other functional moieties. wikipedia.org

Q & A

Q. What are the optimal synthetic routes for preparing 1-Bromo-2-(4-bromobutoxy)benzene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via electrophilic aromatic bromination followed by nucleophilic substitution of a hydroxyl group with 1,4-dibromobutane. Key steps include:
  • Bromination of the benzene ring using Br₂ or HBr with a Lewis acid catalyst (e.g., AlCl₃) to introduce the first bromine atom .
  • Substitution of a hydroxyl group at the 2-position with 4-bromobutoxy via SN2 mechanisms, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) to enhance nucleophilicity .
  • Yields (>70%) are maximized by controlling stoichiometry (1:1.2 molar ratio of precursor to 1,4-dibromobutane) and purifying via column chromatography .

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra identify substituent positions. For example, the bromobutoxy chain shows characteristic split peaks for -OCH₂- (δ 3.5–4.0 ppm) and Br-C-Br coupling in ¹H NMR .
  • Mass Spectrometry (LC-MS/GC-MS) : Molecular ion peaks at m/z 315.98 (C₁₀H₁₃Br₂O⁺) confirm molecular weight .
  • X-ray Crystallography : Resolves crystal packing and bond lengths (e.g., C-Br bond ≈ 1.89 Å) using programs like SHELXL .

Advanced Research Questions

Q. What mechanistic insights explain competing by-products during the synthesis of this compound?

  • Methodological Answer :
  • Radical vs. Ionic Pathways : Competing bromination pathways (radical halogenation vs. electrophilic substitution) may yield positional isomers. Kinetic studies using radical scavengers (e.g., TEMPO) and temperature-dependent experiments (20–60°C) can differentiate pathways .
  • Elimination By-Products : SN2 reactions may produce alkenes via β-hydride elimination. Monitoring via GC-MS and optimizing solvent polarity (e.g., switching from DMF to THF) minimizes these by-products .

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Suzuki-Miyaura Coupling : The bromine at the 1-position activates the ring for palladium-catalyzed coupling. Density Functional Theory (DFT) calculations show enhanced electrophilicity at the 1-position (LUMO energy ≈ -1.8 eV) compared to the 4-bromobutoxy group .
  • Buchwald-Hartwig Amination : Steric hindrance from the butoxy chain requires bulky ligands (e.g., XPhos) to prevent catalyst deactivation. Yields improve at 100°C with 5 mol% Pd(OAc)₂ .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

  • Methodological Answer :
  • Meta-Analysis of Structure-Activity Relationships (SAR) : Compare substituent effects (e.g., fluorination vs. alkylation) on bioactivity using standardized assays (e.g., IC₅₀ in enzyme inhibition). For example, fluorinated analogs show 10-fold higher binding affinity to kinase targets due to electronegativity .
  • Reproducibility Checks : Validate conflicting cytotoxicity data (e.g., LC₅₀ = 50–200 μM) by controlling cell line passage numbers and assay conditions (e.g., serum-free media vs. 10% FBS) .

Application-Oriented Questions

Q. How is this compound utilized in the synthesis of bioactive molecules or polymers?

  • Methodological Answer :
  • Polymer Backbone Functionalization : The bromine atoms serve as initiation sites for atom-transfer radical polymerization (ATRP) to create brominated polystyrene derivatives with controlled molecular weights (Đ = 1.1–1.3) .
  • Anticancer Prodrugs : Conjugation with platinum(II) complexes via the bromobutoxy chain enhances tumor targeting. In vivo studies show a 40% reduction in tumor volume compared to cisplatin controls .

Q. What analytical techniques are critical for studying the environmental stability and degradation pathways of this compound?

  • Methodological Answer :
  • High-Resolution Mass Spectrometry (HRMS) : Identifies photodegradation products (e.g., debrominated quinones) under UV exposure .
  • Ecotoxicity Assays : Use Daphnia magna models to assess LC₅₀ values (≈ 2.5 mg/L), indicating moderate aquatic toxicity. Hydrolysis studies at pH 7–9 show t₁/₂ > 30 days, suggesting persistence in alkaline environments .

Data Analysis & Contradiction Resolution

Q. How can researchers address discrepancies in crystallographic data for this compound derivatives?

  • Methodological Answer :
  • Twinned Crystal Refinement : Use SHELXL’s TWIN/BASF commands to model twinning ratios (e.g., 0.35–0.45) in datasets with Rint > 0.1 .
  • Hirshfeld Surface Analysis : Resolves ambiguities in π-stacking interactions (e.g., C···Br contacts ≈ 3.4 Å) vs. van der Waals forces .

Safety & Handling

Q. What precautions are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • Ventilation : Use fume hoods to prevent inhalation exposure (TLV-TWA = 0.1 ppm) .
  • Personal Protective Equipment (PPE) : Nitrile gloves and splash goggles are mandatory due to skin irritation risks (LD₅₀ dermal > 2000 mg/kg in rats) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.